molecular formula C19H19ClN2O2S B2583756 6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione CAS No. 300770-45-0

6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione

Cat. No. B2583756
CAS RN: 300770-45-0
M. Wt: 374.88
InChI Key: WNGDLXKCBFUISA-UHFFFAOYSA-N
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Description

The compound “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Synthesis Analysis

Quinazolinone derivatives have been synthesized using various methods. One common method involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile to get 2-chloromethyl-4-methyl-quinazoline . This method has been used to synthesize 2-chloromethyl-4-methyl-quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” can be inferred from its name. It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. The compound also contains a thiazine ring, which is a six-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving quinazolinone derivatives are diverse, reflecting their wide range of biological activities. The reactions can involve various functional groups present in the quinazolinone molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” can be inferred from its structure. For example, the presence of a chlorine atom suggests that the compound may be relatively dense and have a high boiling point .

Scientific Research Applications

Anti-Breast Cancer Agent

This compound has been used in the design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as anti-breast cancer agents. Three compounds exhibited much better cytotoxic activities against MDA-MB-231 than the drug Erlotinib. One of them induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .

PARP-1 Inhibition

The compound has shown promising results in inhibiting PARP-1 (Poly [ADP-ribose] polymerase 1), an enzyme that plays a key role in DNA repair. This makes it a potential candidate for cancer treatment, particularly in cancers that are reliant on DNA repair pathways .

EGFR Inhibition

The compound has also shown potential in inhibiting EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival. This makes it a potential candidate for the treatment of various types of cancer .

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This makes them potential candidates for the development of new antibiotics .

Anti-Inflammatory

Quinazolinone derivatives have been found to exhibit anti-inflammatory properties. This makes them potential candidates for the treatment of inflammatory diseases .

Anticonvulsant

Quinazolinone derivatives have also been found to exhibit anticonvulsant properties. This makes them potential candidates for the treatment of seizure disorders .

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary depending on the specific derivative and its biological activity. For example, some quinazolinone derivatives have been found to have antimicrobial properties, suggesting they may act by inhibiting the growth of microorganisms .

Future Directions

The future directions for research on “6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione” and other quinazolinone derivatives are likely to involve further exploration of their biological activities. This could include studies to better understand their mechanisms of action and to develop new drugs based on these compounds .

properties

IUPAC Name

6-(4-chlorophenyl)-9,9-dimethyl-3,6,8,10-tetrahydro-2H-[1,3]thiazino[2,3-b]quinazoline-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-19(2)9-13-16(14(23)10-19)17(11-3-5-12(20)6-4-11)22-15(24)7-8-25-18(22)21-13/h3-6,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDLXKCBFUISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=O)CCSC3=N2)C4=CC=C(C=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione

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